Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Description
Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate (CAS 127792-45-4) is a sodium salt derivative of the free acid 2-[2-[(2-bromo-6-chlorophenyl)amino]phenyl]acetic acid (CAS 127792-23-8). It has the molecular formula C₁₄H₁₀BrClNNaO₂ and a molecular weight of 362.58 g/mol . Structurally, it features a bromo and chloro substituent on the aniline ring and an acetoxy group para to the amino linkage (SMILES: [Na+].[O-]C(=O)Cc1ccccc1Nc2c(Cl)cccc2Br) .
This compound is classified as a pharmaceutical impurity, specifically a by-product in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac derivatives . Its role as a reference standard ensures quality control in drug manufacturing, with storage recommendations at +5°C and room-temperature shipping .
Properties
IUPAC Name |
sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGIAAJWFDGJP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClNNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635563 | |
| Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-45-4 | |
| Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Diclofenac Monobromo Sodium Salt Impurity are the cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostanoids, which are involved in inflammation and pain signaling.
Mode of Action
Diclofenac Monobromo Sodium Salt Impurity inhibits both COX-1 and COX-2 enzymes. This inhibition prevents the synthesis of prostanoids, including prostaglandin (PG)-E2, PGD2, PGF2, prostacyclin (PGI2), and thromboxane (TX)A2. The inhibition of these prostanoids reduces inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by Diclofenac Monobromo Sodium Salt Impurity is the prostanoid synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, which are key mediators of inflammation and pain.
Pharmacokinetics
It is known that the pharmacokinetic properties of diclofenac have been modified using pharmaceutical technology to improve absorption, provide rapid onset of analgesia, and reduce systemic exposure.
Result of Action
The inhibition of prostanoid synthesis by Diclofenac Monobromo Sodium Salt Impurity leads to a reduction in inflammation and pain. This is the primary molecular and cellular effect of this compound’s action.
Action Environment
The action of Diclofenac Monobromo Sodium Salt Impurity can be influenced by environmental factors. For instance, the photocatalytic degradation of diclofenac has been studied, and it was found that the degradation rate was affected by the initial reactant concentration. .
Biological Activity
Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate, also known as sodium 2-[2-(2-bromo-6-chlorophenyl)amino]phenyl acetate, is a compound with notable biological activity. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H11BrClNO2Na
- Molecular Weight : 362.58 g/mol
- CAS Number : 127792-45-4
- SMILES Notation : [Na+].[O-]C(=O)Cc1ccccc1Nc2c(Cl)cccc2Br
The compound features a bromo and chloro substitution on the aniline moiety, which significantly influences its biological properties.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against various cancer cell lines. A study reported that derivatives of similar compounds showed IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines, suggesting potential efficacy in cancer treatment .
| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 1.9 | Doxorubicin 3.23 |
| HCT-116 | 2.3 | Doxorubicin 3.23 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Pseudomonas aeruginosa | 500 |
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized that the presence of halogen substituents enhances its interaction with biological targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways.
Case Studies
- Cytotoxicity Assessment : A study utilizing MTT assays demonstrated that this compound exhibited moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with varying degrees of effectiveness depending on the cell type .
- Inhibition Studies : Another investigation highlighted the compound's potential as an inhibitor of specific enzymes linked to cancer progression, although detailed kinetic studies are still required to confirm these findings.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-Inflammatory Properties
Research indicates that derivatives of sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate exhibit anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and rheumatic diseases. These compounds have been tested in various pharmacological models, showing efficacy comparable to established anti-inflammatory agents.
- Case Study Example : In a study involving the cotton pellet test in rats, compounds similar to this compound demonstrated significant reduction in inflammation compared to control groups, suggesting its potential as a therapeutic agent for inflammatory disorders .
1.2 Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of semi-synthetic penicillins and other antibiotics, highlighting its role in the pharmaceutical industry.
- Example Process : The preparation of α-bromophenylacetic acids from phenylacetic acids using this compound has been documented, showcasing its utility in synthesizing complex molecules necessary for drug development .
2.1 Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its effectiveness has been evaluated through in vitro assays, demonstrating potential as an antimicrobial agent.
- Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
2.2 Structure-Activity Relationship Studies
The biological activity of this compound has been linked to its chemical structure. Structure-activity relationship studies indicate that modifications to the aniline moiety can enhance its biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium [2-[(2,6-Dichlorophenyl)amino]phenyl]acetate (Diclofenac Sodium Analog)
- Molecular Formula : C₁₄H₁₀Cl₂NNaO₂
- Molecular Weight : 318.13 g/mol
- CAS : 15307-79-6
- Key Differences :
- Substitution Pattern: Two chlorines at positions 2 and 6 on the aniline ring instead of bromo (position 2) and chloro (position 6).
- Impact : The absence of bromine reduces molecular weight by ~44 g/mol and alters lipophilicity. This analog is a direct derivative of diclofenac sodium, emphasizing its role in NSAID synthesis .
Methyl Ester of Diclofenac (15307-78-5)
- Molecular Formula: C₁₅H₁₃Cl₂NO₂
- Molecular Weight : 310.18 g/mol
- Key Differences :
- Esterification: The carboxylic acid group is replaced with a methyl ester, increasing lipophilicity and reducing water solubility compared to the sodium salt form.
- Application : Used as an intermediate in diclofenac synthesis, whereas the sodium salt form is critical for final drug formulations due to enhanced bioavailability .
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate (CAS 1261606-45-4)
- Molecular Formula : C₁₀H₁₀BrClO₂
- Molecular Weight : 277.54 g/mol
- Key Differences: Substituent Position: Bromine at position 4 and chlorine at position 2 on the phenyl ring.
Structural and Functional Comparison Table
Research Findings and Implications
- Solubility : The sodium salt form of the target compound enhances aqueous solubility compared to its free acid or ester analogs, making it preferable for pharmaceutical formulations .
- Synthetic Pathways : Halogenation reactions (e.g., iodination in ) are common in synthesizing such compounds, with purification via column chromatography .
Preparation Methods
Synthesis of Methyl α-Bromo-(2-bromophenyl)acetate
The reaction begins with 2-bromobenzaldehyde , which undergoes condensation with tribromomethane (CHBr₃) in a basic aqueous medium (KOH, dioxane/water) at 0–5°C. This yields α-bromo-2-bromophenylacetic acid, which is esterified with methanol to form the methyl ester:
Key Conditions :
Amination with 2-Bromo-6-chloroaniline
The methyl ester reacts with 2-bromo-6-chloroaniline in methanol under basic conditions (Na₂CO₃, 60°C), facilitating nucleophilic substitution at the α-bromo position:
Purification : The crude product is washed with isopropyl ether, acidified with HCl, and recrystallized from toluene.
Hydrolysis to Sodium Salt
The ester is saponified with NaOH (1M, 80°C), followed by neutralization to yield the sodium salt:
Yield : 67–72% after recrystallization.
Method 2: Ullmann Coupling for Diarylamine Formation
Preparation of 2-Bromophenylacetic Acid
2-Bromophenylacetic acid is synthesized via directed bromination of phenylacetic acid using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 80°C).
Ullmann Coupling with 2-Bromo-6-chloroaniline
A copper-catalyzed coupling (CuI, phenanthroline) in DMF at 110°C links the aryl bromide to the aniline:
Optimization :
Sodium Salt Formation
The acid is treated with NaOH (2 equiv) in ethanol, followed by solvent evaporation and drying under vacuum.
Method 3: Direct Amination via Diazonium Salt Intermediates
Diazotization of 2-Aminophenylacetic Acid
2-Aminophenylacetic acid is diazotized with NaNO₂ and HCl (0–5°C), forming a diazonium salt:
Coupling with 2-Bromo-6-chlorobenzene
The diazonium salt reacts with 2-bromo-6-chlorobenzene in a Heck-type coupling (Pd(OAc)₂, PPh₃, DMF, 100°C):
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield (%) | 67–72 | 58–65 | 50–55 |
| Reaction Time | 48–72 hrs | 24–36 hrs | 12–24 hrs |
| Purification Complexity | Moderate | High | Moderate |
| Scalability | High | Moderate | Low |
Key Observations :
-
Method 1 offers the highest yield and scalability but requires stringent temperature control.
-
Method 2 avoids hazardous brominating agents but suffers from copper residue contamination.
Sodium Salt Formation and Purification
The carboxylic acid (pKa ≈ 4.3) is neutralized with NaOH (1.1 equiv) in ethanol, yielding the sodium salt. Residual impurities are removed via recrystallization from toluene/isopropyl ether (3:1 v/v) .
Q & A
Basic Research Questions
Q. How can the purity of Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate be determined in pharmaceutical research?
- Methodology : Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection (λ = 254 nm). Compare retention times against certified reference standards (e.g., Impurity D(EP) as Sodium Salt, CAS 127792-45-4) . Quantify impurities via spiked samples and validate using mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can verify molecular integrity, focusing on aromatic proton environments and acetate moiety signals .
Q. What synthetic routes are employed for this compound?
- Methodology :
Coupling Reaction : React 2-(2-bromo-6-chlorophenyl)aniline with bromoacetic acid under basic conditions (e.g., NaHCO₃) in acetonitrile at 60–80°C for 6–8 hours .
Purification : Isolate the product via recrystallization from ethanol/water (1:3 v/v). Monitor reaction progress by thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
Salt Formation : Neutralize the acetic acid derivative with sodium hydroxide to form the sodium salt, followed by lyophilization .
Q. Which spectroscopic techniques confirm the compound’s structural identity?
- Methodology :
- NMR : Analyze ¹H NMR (DMSO-d₆) for characteristic peaks: δ 6.8–7.5 ppm (aromatic protons), δ 3.6 ppm (acetate CH₂), and δ 2.1 ppm (sodium counterion). ¹³C NMR should show carbonyl (δ ~170 ppm) and aromatic carbons .
- MS : Electrospray ionization (ESI-MS) in negative mode to detect [M–Na]⁻ at m/z 369.5 (calculated for C₁₄H₁₀BrClNO₂⁻) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure determination be resolved?
- Methodology :
- Refinement Software : Use SHELXL for small-molecule refinement. Implement twin refinement protocols if data shows pseudo-merohedral twinning. Adjust parameters like HKLF 5 for twinned data and validate using R₁/Rw convergence metrics .
- Validation Tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks. Address outliers in bond lengths/angles via constrained refinement .
Q. How can reaction conditions be optimized to minimize impurities during synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (50–90°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions). Use HPLC to quantify impurities like unreacted aniline (Impurity E(EP), CAS 59-48-3) .
- Kinetic Studies : Perform time-course analyses to identify side-reaction thresholds. For example, prolonged heating (>10 hours) may increase dimerization byproducts .
Q. What methods elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Enzyme Assays : Conduct competitive inhibition studies with cyclooxygenase (COX-1/COX-2) using fluorescence-based substrates (e.g., arachidonic acid conversion). Compare IC₅₀ values against diclofenac sodium (a structural analog) .
- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins. Fit data to a 1:1 Langmuir model for kinetic constants (kₐ/kd) .
Q. How is polymorphism addressed in crystal structure analysis?
- Methodology :
- Crystallization Screens : Test solvents (e.g., methanol, acetone) and temperatures (4°C vs. RT) to isolate polymorphs.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting endotherms) to correlate with crystallographic forms. Refine each polymorph separately in SHELXL using distinct .res files .
Q. What stability-indicating methods ensure long-term storage integrity?
- Methodology :
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products (e.g., hydrolyzed acetic acid derivative) via HPLC-MS .
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂) to prevent oxidation and photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
